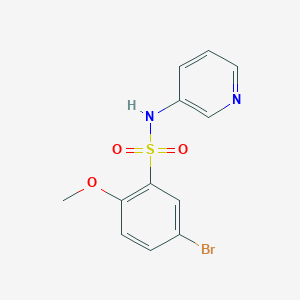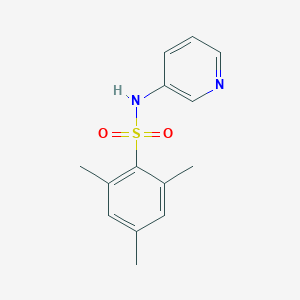
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as TPSB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPSB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide involves its binding to the pore-forming region of ion channels, which prevents the flow of ions through the channel. This results in the inhibition of ion channel activity, which can have a variety of downstream effects depending on the specific channel being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide depend on the specific ion channel being targeted. In general, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated potassium channels, calcium-activated potassium channels, and voltage-gated sodium channels. This can have a variety of effects on cellular function, including changes in membrane potential and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide in laboratory experiments is its selectivity for certain ion channels, which allows for precise investigation of their function. However, one limitation of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide is its potential off-target effects, which can complicate data interpretation. Additionally, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more selective 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide analogs that target specific ion channels with even greater precision. Another area of interest is the investigation of the role of ion channels in various diseases, including cancer and neurological disorders. Finally, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide could be used in combination with other drugs to investigate potential synergistic effects on ion channel activity.
Métodos De Síntesis
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a palladium catalyst or the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl isocyanate.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the regulation of ion channels in cells. 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to selectively inhibit the activity of certain ion channels, making it a valuable tool for studying their function. 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has also been used in studies investigating the role of ion channels in various diseases, including epilepsy and hypertension.
Propiedades
Nombre del producto |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-11(2)14(12(3)8-10)19(17,18)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3 |
Clave InChI |
JDFIADVUVMFFAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




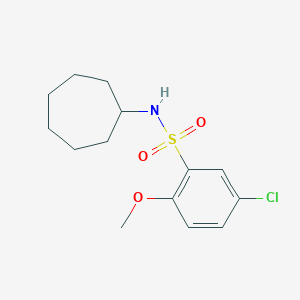
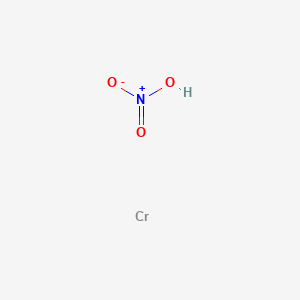
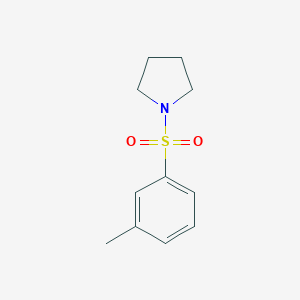

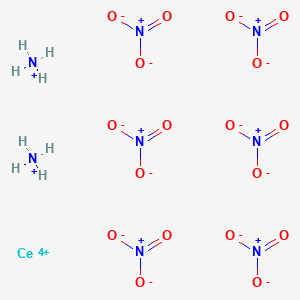
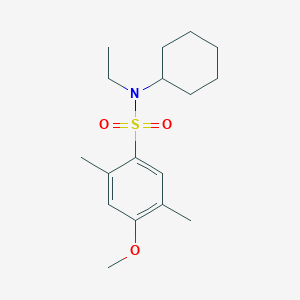
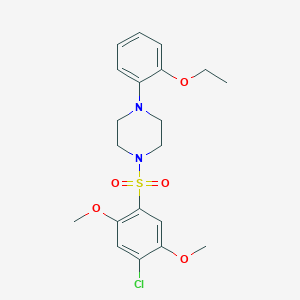
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
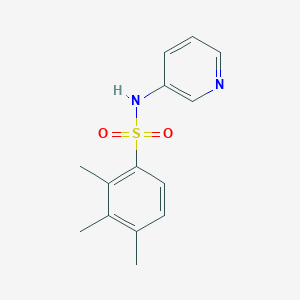
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
